molecular formula C12H10FN3O2 B8717697 4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro- CAS No. 99138-85-9

4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-

Cat. No. B8717697
CAS RN: 99138-85-9
M. Wt: 247.22 g/mol
InChI Key: ASYWICDNOQIJQJ-UHFFFAOYSA-N
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Description

4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro- is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99138-85-9

Product Name

4-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-nitropyridin-4-amine

InChI

InChI=1S/C12H10FN3O2/c13-10-3-1-9(2-4-10)7-15-11-5-6-14-8-12(11)16(17)18/h1-6,8H,7H2,(H,14,15)

InChI Key

ASYWICDNOQIJQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=NC=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 90 parts of 4-chloro-3-nitropyridine, 71 parts of 4-fluorobenzenemethanamine, 63 parts of sodium carbonate and 900 parts of N,N-dimethylacetamide was stirred for 1 hour at 50° C. Water was added and the product was extracted with 4-methyl-2-pentanone. The extract was dried, filtered and evaporated. The residue was crystallized from acetonitrile. The product was filtered off and dried, yielding 106 parts (75%) of N-[(4-fluorophenyl)methyl]-3-nitro-4-pyridinamine; mp. 136.8° C. (intermediate 1).
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Synthesis routes and methods II

Procedure details

A mixture of 90 parts of 4-chloro-3-nitropyridine, 71 parts of 4-fluorobenzenemethanamine, 63 parts of sodium carbonate and 900 parts of N,N-diamethylacetamide was stirred for 1 hour at 50° C. Water was added and the product was extracted with 4-methyl-2-pentanone. The extract was dried, filtered and evaporated. The residue was crystallized from acetonitrile. The product was filtered off and dried, yielding 106 parts (75%) of N-[(4-fluorophenyl)methyl]-3-nitro-4-pyridinamine; mp. 136.8° C. (intermediate 1).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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